Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Substitution Dictates CYP2A6 Inhibitory Potency in Pyridinyl-Furan Amine Series
In a direct head-to-head comparison within the same assay system, the N-methylated derivative of 5-(pyridin-3-yl)furan-2-yl)methanamine (closely related to the target compound scaffold) exhibited a CYP2A6 IC50 of 1,650 nM, whereas the unmethylated primary amine analog showed an IC50 of 16,900 nM [1]. This 10.2-fold difference demonstrates that subtle structural modifications to the pyridinyl-furan amine scaffold—including the furan attachment point and amine substitution—produce large-magnitude changes in target engagement. While these data are for the furan-2-yl series, they establish a quantitative precedent that the regioisomeric identity of the furan linkage (2-yl vs. 3-yl) is a critical determinant of biological activity.
| Evidence Dimension | CYP2A6 inhibition potency |
|---|---|
| Target Compound Data | N-Methyl derivative of furan-2-yl series: IC50 = 1,650 nM |
| Comparator Or Baseline | Unmethylated primary amine analog: IC50 = 16,900 nM |
| Quantified Difference | 10.2-fold potency improvement upon N-methylation |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation assay; 95 test compounds evaluated |
Why This Matters
This dataset validates that the pyridinyl-furan amine scaffold is highly sensitive to structural perturbation, meaning procurement of the exact regioisomer (furan-3-yl, 3-amine) is essential for reproducible SAR in CYP inhibition programs.
- [1] BindingDB. BDBM12346 (CHEMBL178938): CYP2A6 IC50 = 1.65E+3 nM; BDBM12345 (CHEMBL178090): CYP2A6 IC50 = 1.69E+4 nM. View Source
